molecular formula C11H23ClN2O2 B11766396 tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride

tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride

Cat. No.: B11766396
M. Wt: 250.76 g/mol
InChI Key: CBRRGUNRAMGNLO-FVGYRXGTSA-N
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Description

tert-Butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride is a chiral piperidine derivative featuring a tert-butyl carbamate protective group and a hydrochloride salt. This compound is structurally characterized by a six-membered piperidine ring with an S-configuration at the 3-position, a methyl group on the nitrogen, and a Boc (tert-butoxycarbonyl) group. The hydrochloride salt enhances its solubility, making it suitable for synthetic applications in drug discovery .

Properties

Molecular Formula

C11H23ClN2O2

Molecular Weight

250.76 g/mol

IUPAC Name

tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate;hydrochloride

InChI

InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13(4)9-6-5-7-12-8-9;/h9,12H,5-8H2,1-4H3;1H/t9-;/m0./s1

InChI Key

CBRRGUNRAMGNLO-FVGYRXGTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N(C)[C@H]1CCCNC1.Cl

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCNC1.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride typically involves the reaction of tert-butyl chloroformate with N-methyl-N-[(3S)-piperidin-3-yl]amine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate . The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: In organic chemistry, tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride is used as a protecting group for amines. It is particularly useful in peptide synthesis, where it helps in the selective protection and deprotection of amino groups .

Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals. Its stability and ease of removal make it an ideal choice for multi-step synthesis .

Medicine: In medicinal chemistry, it is used in the development of drug candidates. The piperidinyl moiety is a common structural motif in many drugs, and the carbamate group provides a means to modify the pharmacokinetic properties of these molecules .

Industry: In the chemical industry, it is used in the production of fine chemicals and intermediates. Its versatility and reactivity make it a valuable tool in various industrial processes .

Mechanism of Action

The mechanism of action of tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride involves the formation of a stable carbamate linkage with amines. This linkage is resistant to hydrolysis under neutral conditions but can be cleaved under acidic or basic conditions. The tert-butyl group provides steric hindrance, protecting the amine from unwanted reactions . The piperidinyl moiety can interact with various molecular targets, depending on the specific application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Features Reference
tert-Butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride C₁₁H₂₃ClN₂O₂ (inferred) ~250.5 (estimated) Not provided Piperidine ring (S-configuration), N-methyl, Boc group, hydrochloride salt
tert-Butyl N-methyl-N-[(3S)-pyrrolidin-3-yl]carbamate hydrochloride C₁₀H₂₁ClN₂O₂ 236.739 1788058-40-1 Pyrrolidine ring (S-configuration), N-methyl, Boc group, hydrochloride salt
tert-Butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate C₁₁H₂₂N₂O₂ (inferred) ~214.3 (estimated) 860169-74-0 Piperidine ring (R-configuration), N-methyl, Boc group
tert-Butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate hydrochloride C₉H₁₉ClN₂O₂ (inferred) ~222.7 (estimated) 2068138-00-9 Azetidine ring (2S,3S), methyl substituent, Boc group, hydrochloride salt
(3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid C₁₇H₂₃NO₄ 305.37 652971-20-5 Piperidine ring (3S,4R), phenyl group, carboxylic acid, Boc group

Structural and Functional Analysis

Ring Size and Conformational Flexibility
  • Piperidine (6-membered ring) : The target compound’s piperidine ring offers moderate flexibility, reducing steric strain compared to smaller rings. This balances stability and reactivity, making it a common scaffold in drug design .
  • Azetidine (4-membered ring) : The azetidine derivative introduces significant ring strain, which may increase reactivity but reduce metabolic stability. The 2S,3S-methyl substituent adds steric hindrance, influencing interaction with biological targets .
Stereochemical Variations
  • The S-configuration in the target compound contrasts with the R-configuration in tert-butyl N-methyl-N-[(3R)-piperidin-3-yl]carbamate (CAS: 860169-74-0). This stereochemical difference can drastically alter enantioselective interactions, such as binding to proteases or receptors .
Functional Group Modifications
  • Hydrochloride Salt : Present in the target compound and azetidine/pyrrolidine analogs, this improves aqueous solubility, facilitating use in biological assays .
  • Phenyl and Carboxylic Acid Groups: The (3S,4R)-piperidine derivative (CAS: 652971-20-5) incorporates hydrophobic (phenyl) and ionizable (carboxylic acid) groups, broadening its applicability in targeting polar and non-polar binding pockets .

Biological Activity

tert-butyl N-methyl-N-[(3S)-piperidin-3-yl]carbamate hydrochloride is a carbamate compound with significant potential in biological and pharmaceutical research. This article explores its biological activity, mechanisms of action, and applications in drug development.

  • Molecular Formula : C₁₁H₂₂N₂O₂·HCl
  • Molecular Weight : 214.305 g/mol
  • LogP : 1.9341
  • Polar Surface Area (PSA) : 41.57 Ų

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the compound can undergo hydrolysis to release an active amine, which interacts with biological targets, enhancing its pharmacological effects .

Enzyme Inhibition

Research indicates that this compound is effective in studying enzyme inhibition. It has been utilized in various assays to evaluate its capacity to inhibit specific enzymes, which is crucial for understanding its potential therapeutic applications.

Protein-Ligand Interactions

The compound has shown promise in protein-ligand interaction studies, making it a valuable tool in drug discovery processes. Its ability to selectively bind to target proteins enhances its utility in developing novel therapeutics .

Potential Therapeutic Applications

  • Drug Development : Investigated as a prodrug or protecting group for amines, facilitating the synthesis of more complex pharmaceutical compounds.
  • Immune Modulation : Potential applications in modulating immune responses through interactions with toll-like receptors (TLRs), particularly TLR7/8, indicating its role in treating autoimmune diseases and infections .

Study on Enzyme Inhibition

In a study examining the inhibition of specific enzymes, this compound demonstrated significant inhibitory effects on serine proteases. The IC50 values indicated a strong affinity for the target enzyme, suggesting its potential as a lead compound for drug development aimed at conditions like inflammation and cancer.

Interaction with TLRs

Another study highlighted the compound's interaction with TLRs, showing that it can modulate immune responses effectively. The results indicated that this compound could serve as a therapeutic agent in managing diseases characterized by overactive immune responses .

Comparative Analysis with Related Compounds

The following table summarizes the key features and biological activities of this compound compared to similar compounds:

Compound NameStructure TypeNotable Biological Activity
This compoundCarbamateEnzyme inhibition; TLR modulation
tert-butyl N-piperidin-3-ylcarbamateCarbamateModerate enzyme inhibition
tert-butyl N-(3R,5S)-5-methylpiperidin-3-ylcarbamateCarbamateReduced activity against TLRs

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